molecular formula C10H15NO B13024656 4-Methoxybicyclo[2.2.2]octane-1-carbonitrile CAS No. 82896-48-8

4-Methoxybicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B13024656
CAS No.: 82896-48-8
M. Wt: 165.23 g/mol
InChI Key: WSGYMTQZJBBPCP-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[222]octane-1-carbonitrile is an organic compound characterized by a bicyclic structure with a methoxy group and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybicyclo[2.2.2]octane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with a methoxy group and a nitrile group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybicyclo[2.2.2]octane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Methoxybicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybicyclo[2.2.2]octane-1-carbonitrile involves its interaction with specific molecular targets. The methoxy and nitrile groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybicyclo[2.2.2]octane-1-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-methoxybicyclo[2.2.2]octane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGYMTQZJBBPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(CC1)(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256789
Record name 4-Methoxybicyclo[2.2.2]octane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82896-48-8
Record name 4-Methoxybicyclo[2.2.2]octane-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82896-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybicyclo[2.2.2]octane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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